1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorobenzenesulfonyl group, and a dimethylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Chlorobenzenesulfonyl Group: This step involves sulfonylation reactions, where the chlorobenzenesulfonyl group is attached to the piperidine ring.
Addition of the Dimethylphenyl Group: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-(4-FLUOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness: 1-(4-CHLOROBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl, fluoro, bromo), the chlorine atom influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-11-15(2)13-18(12-14)22-20(24)16-7-9-23(10-8-16)27(25,26)19-5-3-17(21)4-6-19/h3-6,11-13,16H,7-10H2,1-2H3,(H,22,24) |
InChI Key |
AMDZQJIZGOYZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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